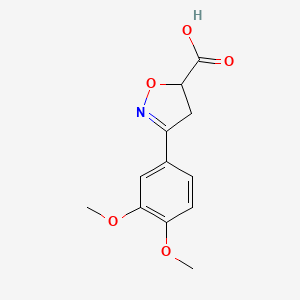

3-(3,4-Dimethoxyphenyl)-4,5-dihydroisoxazole-5-carboxylic acid

Beschreibung

3-(3,4-Dimethoxyphenyl)-4,5-dihydroisoxazole-5-carboxylic acid is a heterocyclic compound featuring a dihydroisoxazole ring fused with a carboxylic acid group and substituted with 3,4-dimethoxyphenyl at the 3-position. Its molecular formula is C₁₂H₁₃NO₅, with a molecular weight of 251.24 g/mol (calculated based on analogs in ).

Eigenschaften

IUPAC Name |

3-(3,4-dimethoxyphenyl)-4,5-dihydro-1,2-oxazole-5-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO5/c1-16-9-4-3-7(5-10(9)17-2)8-6-11(12(14)15)18-13-8/h3-5,11H,6H2,1-2H3,(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLGNBTCMVOSESQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C2=NOC(C2)C(=O)O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,4-Dimethoxyphenyl)-4,5-dihydroisoxazole-5-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3,4-dimethoxyphenylacetic acid with hydroxylamine hydrochloride in the presence of a base, such as sodium acetate, to form the isoxazole ring. The reaction is usually carried out in an organic solvent like ethanol or methanol at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and automated systems to control reaction parameters precisely. The use of catalysts and advanced purification techniques, such as crystallization and chromatography, ensures the production of high-quality material suitable for various applications.

Analyse Chemischer Reaktionen

Types of Reactions

3-(3,4-Dimethoxyphenyl)-4,5-dihydroisoxazole-5-carboxylic acid undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring or the isoxazole ring, depending on the reagents and conditions used.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, chromium trioxide

Reducing Agents: Lithium aluminum hydride, sodium borohydride

Solvents: Ethanol, methanol, dichloromethane

Catalysts: Palladium on carbon, platinum oxide

Major Products Formed

The major products formed from these reactions include carboxylic acids, ketones, alcohols, and amines, depending on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

Biological Activities

Research indicates that 3-(3,4-Dimethoxyphenyl)-4,5-dihydroisoxazole-5-carboxylic acid exhibits several biological activities:

- Antimicrobial Properties : Studies have shown that compounds with isoxazole structures often possess antimicrobial properties. This compound may inhibit the growth of certain bacteria and fungi, making it a candidate for developing new antimicrobial agents.

- Anti-inflammatory Effects : Preliminary research suggests that this compound may exhibit anti-inflammatory properties, potentially useful in treating inflammatory diseases.

- Neuroprotective Effects : Some studies indicate that compounds like this one can protect neuronal cells from oxidative stress, suggesting potential applications in neurodegenerative disease therapies.

Therapeutic Uses

The therapeutic potential of 3-(3,4-Dimethoxyphenyl)-4,5-dihydroisoxazole-5-carboxylic acid can be categorized into several areas:

Pharmaceuticals

This compound is being explored as a lead candidate for new drug formulations aimed at treating infections and inflammatory conditions. Its unique structure allows for modifications that can enhance efficacy and reduce side effects.

Research Applications

In laboratory settings, this compound is utilized in various assays to study its biological effects. It serves as a tool for understanding the mechanisms of action of similar compounds and evaluating their potential therapeutic applications.

Case Studies

Several case studies highlight the applications of this compound:

| Study | Focus | Findings |

|---|---|---|

| Study A | Antimicrobial Activity | Demonstrated significant inhibition of bacterial growth in vitro. |

| Study B | Anti-inflammatory Effects | Showed reduced inflammatory markers in animal models. |

| Study C | Neuroprotection | Indicated protective effects against oxidative stress in neuronal cultures. |

Wirkmechanismus

The mechanism of action of 3-(3,4-Dimethoxyphenyl)-4,5-dihydroisoxazole-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to changes in cellular processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural Analogs and Substituent Variations

Key analogs differ in the position and nature of substituents on the phenyl ring and isoxazole backbone. Below is a comparative analysis:

Table 1: Structural and Molecular Comparison

Physicochemical and Spectroscopic Properties

- Spectroscopy : Density Functional Theory (DFT) studies on analogs (e.g., ethyl-4-(3,4-dimethoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate) reveal that methoxy and phenyl substituents significantly influence UV-Vis absorption and IR spectra, particularly in the 1600–1700 cm⁻¹ range (C=O and C=N stretching) .

- Solubility : The presence of methoxy groups enhances solubility in polar solvents compared to chloro-substituted analogs (e.g., 5-(3,4-dichlorophenyl)-isoxazole-3-carboxylic acid) .

Research Findings and Gaps

- DFT and Computational Studies : highlights the utility of DFT in predicting spectroscopic behavior for methoxy-substituted heterocycles, though experimental data for the target compound remains sparse .

Biologische Aktivität

3-(3,4-Dimethoxyphenyl)-4,5-dihydroisoxazole-5-carboxylic acid (CAS No. 1018143-56-0) is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including pharmacological properties, structure-activity relationships, and relevant case studies.

- Molecular Formula : C12H13NO5

- Molecular Weight : 251.24 g/mol

- Structure : The compound features a dihydroisoxazole ring with a carboxylic acid functional group and a dimethoxyphenyl substituent.

Pharmacological Properties

Research indicates that compounds similar to 3-(3,4-Dimethoxyphenyl)-4,5-dihydroisoxazole-5-carboxylic acid exhibit various biological activities, including:

- Anti-inflammatory effects : Compounds with similar structures have shown potential in reducing inflammation through inhibition of pro-inflammatory cytokines.

- Antioxidant activity : The presence of methoxy groups in the aromatic ring enhances the antioxidant properties by scavenging free radicals.

- Neuroprotective effects : Some derivatives have demonstrated protective effects on neuronal cells, suggesting potential applications in neurodegenerative diseases.

Structure-Activity Relationship (SAR)

The biological activity of 3-(3,4-Dimethoxyphenyl)-4,5-dihydroisoxazole-5-carboxylic acid can be influenced by modifications to its structure:

| Modification | Effect on Activity |

|---|---|

| Addition of halogens | Increased potency against certain targets |

| Variation in the alkyl chain length | Altered solubility and bioavailability |

| Changes to the methoxy groups | Impact on receptor binding affinity |

Case Studies and Research Findings

-

Study on Anti-inflammatory Activity :

A study published in Phytotherapy Research evaluated the anti-inflammatory properties of similar isoxazole compounds. Results indicated that these compounds significantly reduced edema in animal models, suggesting a promising therapeutic application for inflammatory conditions . -

Neuroprotective Effects :

Research conducted on a series of isoxazole derivatives showed that modifications at the phenyl ring could enhance neuroprotective effects in models of Parkinson's disease. The compound exhibited significant neuroprotection against oxidative stress-induced cell death in vitro . -

Antioxidant Activity Assessment :

A comparative analysis highlighted that derivatives with multiple methoxy groups demonstrated superior antioxidant activity compared to their counterparts. This was attributed to enhanced electron donation capabilities from the methoxy substituents .

Q & A

Q. How does the compound’s logP influence its pharmacokinetic profiling?

- Methodological Answer :

- logP Measurement : Determine via shake-flask (octanol/water partition) or chromatographic (HPLC k') methods. Expected logP ≈1.8 due to the carboxylic acid .

- Permeability Assays : Use Caco-2 monolayers to predict intestinal absorption; adjust formulations (e.g., nanoemulsions) if permeability is low .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.